molecular formula C18H18N4O2 B287405 1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

Cat. No. B287405
M. Wt: 322.4 g/mol
InChI Key: GSIYXQRWRBHOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is classified as a pyrazolone derivative and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various signaling pathways involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone exhibits significant antioxidant and anti-inflammatory effects. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone in lab experiments is its potential therapeutic applications. However, a limitation of using this compound is its complex synthesis method, which may limit its availability for research purposes.

Future Directions

1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has significant potential for future research. Some possible future directions include:
1. Investigating the potential use of this compound in the treatment of neurodegenerative diseases.
2. Studying the mechanisms of action of this compound in cancer cells to identify potential targets for therapy.
3. Developing more efficient and cost-effective synthesis methods for this compound to increase its availability for research purposes.
4. Investigating the potential use of this compound as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
In conclusion, 1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone is a chemical compound with significant potential for therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for future research in the treatment of various diseases. However, further studies are needed to fully understand its mechanisms of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone involves the reaction of 5-methyl-1H-pyrazol-4-carboxylic acid with 2-methyl-6-(3-methylphenoxy)-4-chloropyrimidine in the presence of a base. The resulting intermediate is then treated with ethyl chloroformate to yield the final product.

Scientific Research Applications

1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

1-[5-methyl-1-[2-methyl-6-(3-methylphenoxy)pyrimidin-4-yl]pyrazol-4-yl]ethanone

InChI

InChI=1S/C18H18N4O2/c1-11-6-5-7-15(8-11)24-18-9-17(20-14(4)21-18)22-12(2)16(10-19-22)13(3)23/h5-10H,1-4H3

InChI Key

GSIYXQRWRBHOOD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)C

Canonical SMILES

CC1=CC(=CC=C1)OC2=NC(=NC(=C2)N3C(=C(C=N3)C(=O)C)C)C

Origin of Product

United States

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